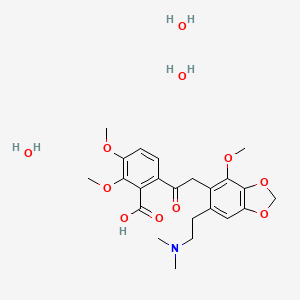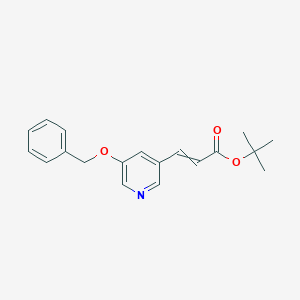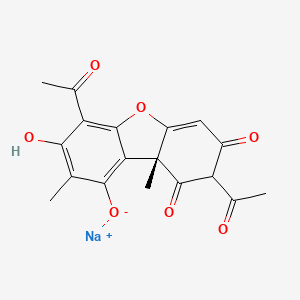![molecular formula C7H5ClN2O B14788105 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent to introduce the chlorine atom into the pyrrole ring . The reaction is usually carried out under reflux conditions, followed by cooling and work-up to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or thiols .
科学的研究の応用
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also contain a pyrrole ring and have shown similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar structure and exhibit a wide range of biological activities.
Uniqueness
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its ability to induce apoptosis in cancer cells and its potential as an enzyme inhibitor make it a valuable compound for further research and development .
特性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
6-chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-4H,(H,9,10) |
InChIキー |
QXQLGGNACJJJKN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C1C(=O)C=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)

![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)
